N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-18-11-5-6-12-10(8-11)4-3-7-13(12,15)9-14-19(2,16)17/h5-6,8,14-15H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJJZOJWGZCSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydronaphthalene Cores
(2E)-3-(Furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide
- Molecular Formula: C₁₉H₂₁NO₄
- Molecular Weight : 327.37 g/mol
- Key Differences : Replaces the methanesulfonamide group with a propenamide-linked furan substituent.
- The increased molecular weight could reduce membrane permeability .
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthylamine methanesulfonate
- Molecular Formula: C₁₉H₃₁NO₃S
- Molecular Weight : 369.52 g/mol
- Key Differences : Features a heptylamine group and methanesulfonate salt instead of the hydroxymethyl-methanesulfonamide moiety.
- Implications : The quaternary ammonium salt form improves solubility in aqueous environments, making it suitable for pharmaceutical formulations. The heptyl chain may enhance lipophilicity, affecting tissue distribution .
Sulfonamide-Containing Compounds
Tolylfluanid and Dichlofluanid (Pesticides)
- Tolylfluanid : Contains a dichloro-fluoro-methylphenyl group attached to a sulfonamide.
- Dichlofluanid : Features a phenylmethanesulfenamide group.
- Key Differences : Both lack the tetrahydronaphthalene scaffold and hydroxy/methoxy substituents.
- Implications: These compounds act as fungicides, suggesting that sulfonamides with aromatic systems can disrupt microbial enzyme activity. The target compound’s hydroxy group may reduce toxicity toward non-target organisms compared to halogenated derivatives .
Cyclic Amine and Diol Derivatives
(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Key Differences : Incorporates a dichlorophenyl group and a propargylamine side chain.
(±)-trans-N-(2-(1,2-Dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide
Research Findings and Implications
- Sulfonamide Pharmacophore: The methanesulfonamide group is a known inhibitor of carbonic anhydrases and proteases. Its presence aligns with medicinal chemistry strategies for designing enzyme inhibitors, contrasting with pesticidal sulfonamides that prioritize halogenated hydrophobicity .
- Solubility vs. Bioavailability : The hydroxy and methoxy groups enhance water solubility relative to heptylamine or halogenated analogues, but may limit blood-brain barrier penetration compared to more lipophilic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
